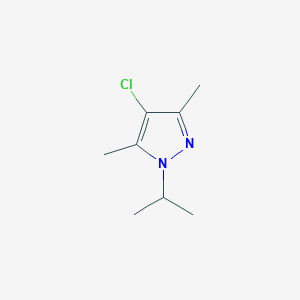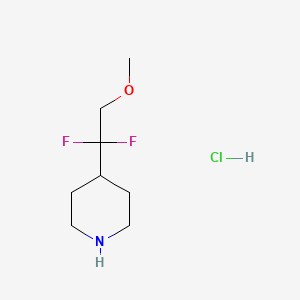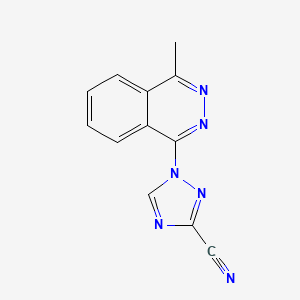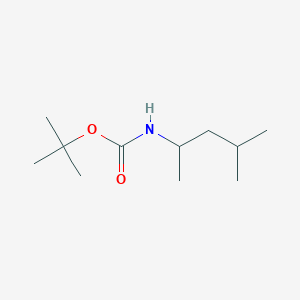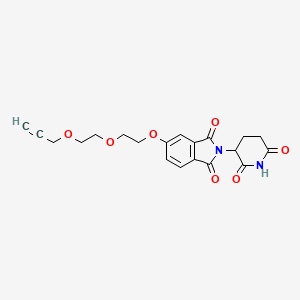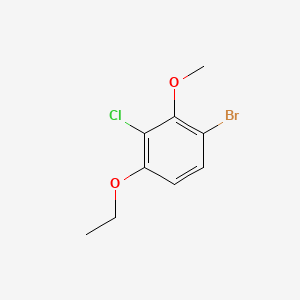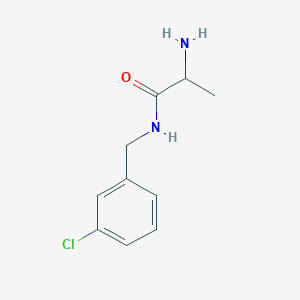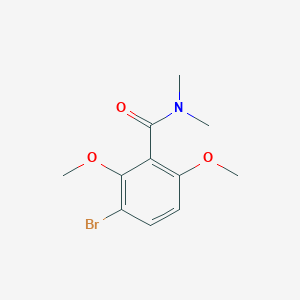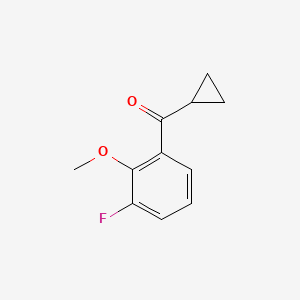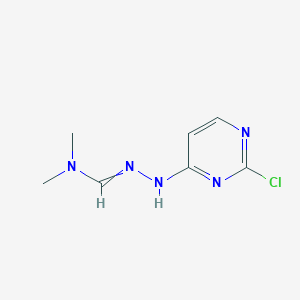![molecular formula C16H14O2 B14777730 2',6'-Dimethyl-[1,1'-biphenyl]-3,5-dicarbaldehyde](/img/structure/B14777730.png)
2',6'-Dimethyl-[1,1'-biphenyl]-3,5-dicarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,6’-Dimethyl-[1,1’-biphenyl]-3,5-dicarbaldehyde is an organic compound with the molecular formula C16H14O2 It is a derivative of biphenyl, characterized by the presence of two methyl groups at the 2’ and 6’ positions and two aldehyde groups at the 3 and 5 positions on the biphenyl ring
准备方法
The synthesis of 2’,6’-Dimethyl-[1,1’-biphenyl]-3,5-dicarbaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the use of Grignard reagents, which react with corresponding halogenated biphenyl derivatives to form the desired compound .
Industrial production methods for this compound may involve large-scale application of these synthetic routes, with optimization for yield and purity. The choice of method depends on factors such as availability of starting materials, cost, and desired scale of production.
化学反应分析
2’,6’-Dimethyl-[1,1’-biphenyl]-3,5-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure selective and efficient transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
2’,6’-Dimethyl-[1,1’-biphenyl]-3,5-dicarbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and in the development of enzyme inhibitors.
Industry: The compound can be used in the production of polymers, dyes, and other industrial chemicals.
作用机制
The mechanism by which 2’,6’-Dimethyl-[1,1’-biphenyl]-3,5-dicarbaldehyde exerts its effects depends on its interaction with molecular targets. For example, in biological systems, the aldehyde groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The biphenyl core provides a rigid and planar structure that can interact with aromatic residues in proteins, influencing binding affinity and specificity .
相似化合物的比较
2’,6’-Dimethyl-[1,1’-biphenyl]-3,5-dicarbaldehyde can be compared with other biphenyl derivatives, such as:
1,1’-Biphenyl: The parent compound, which lacks the methyl and aldehyde groups, making it less reactive and less versatile in chemical synthesis.
2,2’-Dimethylbiphenyl: A similar compound with methyl groups at the 2 and 2’ positions, but without the aldehyde groups, resulting in different reactivity and applications.
2,6-Dimethyl-1,1’-biphenyl: Another derivative with methyl groups at the 2 and 6 positions, but without the aldehyde groups, leading to different chemical behavior and uses.
The presence of both methyl and aldehyde groups in 2’,6’-Dimethyl-[1,1’-biphenyl]-3,5-dicarbaldehyde makes it unique and valuable for specific applications that require these functional groups.
属性
分子式 |
C16H14O2 |
|---|---|
分子量 |
238.28 g/mol |
IUPAC 名称 |
5-(2,6-dimethylphenyl)benzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C16H14O2/c1-11-4-3-5-12(2)16(11)15-7-13(9-17)6-14(8-15)10-18/h3-10H,1-2H3 |
InChI 键 |
YLRWJSAZDJVXOQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)C2=CC(=CC(=C2)C=O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


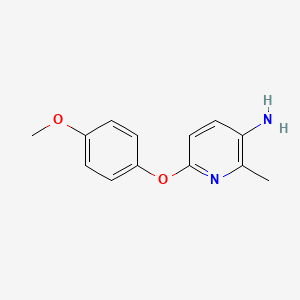
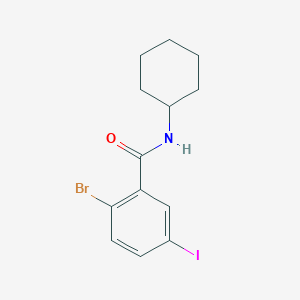
![4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethenyl]benzenesulfonyl fluoride](/img/structure/B14777662.png)
